4-Methoxy-3-nitro-phenethylamine
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Overview
Description
4-Methoxy-3-nitro-phenethylamine is an organic compound belonging to the phenethylamine class It is characterized by a phenethylamine backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitro-phenethylamine typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid to form 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitro-phenethylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases.
Major Products:
Reduction: 4-Methoxy-3-amino-phenethylamine.
Oxidation: 4-Hydroxy-3-nitro-phenethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-nitro-phenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitro-phenethylamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with two methoxy groups, known for its psychoactive properties.
4-Methoxy-3-nitroacetophenone: A structurally related compound with different functional groups, used in various chemical syntheses.
4-Methoxyphenylethylamine: A simpler analogue with only a methoxy group, used in biochemical research.
Uniqueness: 4-Methoxy-3-nitro-phenethylamine is unique due to the presence of both a methoxy and a nitro group on the phenethylamine backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVURPGSRPLBVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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